molecular formula C11H10N4O B5770733 N-phenyl-N'-2-pyrimidinylurea CAS No. 5244-43-9

N-phenyl-N'-2-pyrimidinylurea

Cat. No. B5770733
CAS RN: 5244-43-9
M. Wt: 214.22 g/mol
InChI Key: FGIXXUFWNVKYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-2-pyrimidinylurea (PPU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-phenyl-N'-2-pyrimidinylurea has been used extensively in scientific research as a specific inhibitor of CK2. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-phenyl-N'-2-pyrimidinylurea has also been used to study the role of CK2 in various cellular processes such as cell proliferation, apoptosis, and DNA repair. In addition, N-phenyl-N'-2-pyrimidinylurea has been used to investigate the function of CK2 in the regulation of circadian rhythms and the immune system.

Mechanism of Action

N-phenyl-N'-2-pyrimidinylurea inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This leads to the disruption of various cellular processes that are regulated by CK2, such as cell growth and survival. N-phenyl-N'-2-pyrimidinylurea has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases.
Biochemical and Physiological Effects
N-phenyl-N'-2-pyrimidinylurea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of DNA repair mechanisms. N-phenyl-N'-2-pyrimidinylurea has also been shown to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways. In addition, N-phenyl-N'-2-pyrimidinylurea has been shown to regulate the expression of various genes involved in cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

N-phenyl-N'-2-pyrimidinylurea is a potent and specific inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, N-phenyl-N'-2-pyrimidinylurea has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. In addition, N-phenyl-N'-2-pyrimidinylurea may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for the research on N-phenyl-N'-2-pyrimidinylurea. One direction is to investigate the potential of N-phenyl-N'-2-pyrimidinylurea as a cancer therapy, either alone or in combination with other drugs. Another direction is to explore the role of CK2 in other cellular processes such as circadian rhythms and the immune system. Furthermore, the development of more potent and selective CK2 inhibitors could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

N-phenyl-N'-2-pyrimidinylurea can be synthesized using various methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield N-phenyl-N'-2-pyrimidinylurea. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

1-phenyl-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-5-2-1-3-6-9)15-10-12-7-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIXXUFWNVKYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966867
Record name N'-Phenyl-N-pyrimidin-2-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5244-43-9
Record name N'-Phenyl-N-pyrimidin-2-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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